

ASTX295 Technical Support Center: Managing Gastrointestinal Side Effects

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Compound of Interest

Compound Name: AK 295

Cat. No.: B1664479

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the gastrointestinal (GI) side effects associated with the investigational MDM2 antagonist, ASTX295. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is ASTX295 and how does it work?

A1: ASTX295 is a novel, orally administered small molecule antagonist of the human Murine Double Minute 2 (MDM2) protein.^{[1][2][3]} In cancer cells with wild-type TP53, MDM2 can be overexpressed, leading to the inhibition of the p53 tumor suppressor protein.^{[3][4][5]} ASTX295 is designed to block the interaction between MDM2 and p53, thereby reactivating p53's tumor suppressor functions, which can lead to cell cycle arrest and apoptosis in cancer cells.^{[3][6]} The drug was designed with a short half-life to potentially reduce on-target toxicities, such as thrombocytopenia, that have been observed with other MDM2 antagonists.^{[2][5]}

Q2: What are the most common gastrointestinal side effects observed with ASTX295 in preclinical and clinical studies?

A2: In the Phase 1 clinical study (ASTX295-01), the most frequently reported treatment-related gastrointestinal adverse events were nausea, diarrhea, and vomiting.^{[1][2][4]} These events were also identified as dose-limiting toxicities.^{[1][2][4]}

Q3: How frequent are the gastrointestinal side effects of ASTX295?

A3: The incidence of gastrointestinal side effects was evaluated in the Phase 1 study for two different dosing regimens. The 660 mg twice-weekly regimen was selected as the recommended Phase 2 dose due to a lower incidence and shorter duration of GI adverse events compared to the daily regimen.^[1]

Quantitative Data Summary

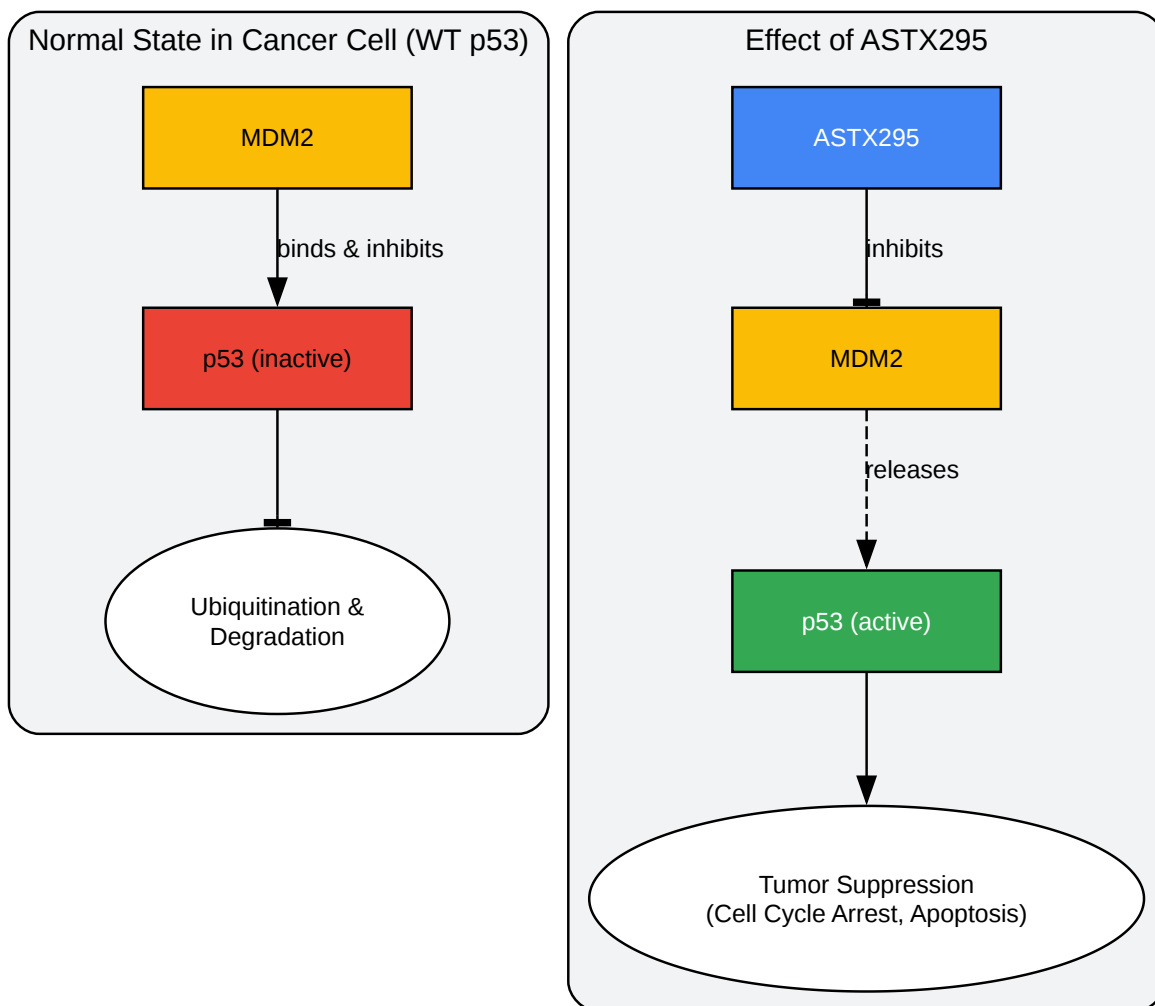
The following table summarizes the incidence of the most common treatment-related gastrointestinal adverse events from the ASTX295-01 Phase 1 clinical trial.^{[1][2][4]}

Adverse Event	400 mg Once Daily (QD)	660 mg Twice Weekly (BIW)
Nausea	76.2%	71.4%
Diarrhea	76.2%	47.6%
Vomiting	33.3%	33.3%
Grade 3 GI AEs	14.3%	9.5%
Grade \geq 4 GI AEs	None Reported	None Reported

Signaling Pathway

The diagram below illustrates the mechanism of action of ASTX295 in reactivating the p53 signaling pathway.

ASTX295 Mechanism of Action

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Caption: Mechanism of ASTX295 in blocking MDM2 and activating p53.

Troubleshooting Guides

Issue: Subject is experiencing nausea and/or vomiting.

Troubleshooting Steps:

- Assess Severity: Grade the nausea and vomiting according to the Common Terminology Criteria for Adverse Events (CTCAE).

- **Dose Modification:** For persistent or high-grade nausea and vomiting, consider a dose reduction or interruption of ASTX295 as per the study protocol. The intermittent dosing schedule (660 mg twice weekly) has been shown to have a lower incidence of GI side effects.^[1]
- **Supportive Care:**
 - Recommend small, frequent meals and avoiding spicy or greasy foods.
 - Consider prophylactic antiemetics prior to ASTX295 administration. Standard antiemetics such as 5-HT₃ receptor antagonists (e.g., ondansetron) or dopamine receptor antagonists (e.g., prochlorperazine) may be beneficial.
- **Monitor:** Closely monitor the subject's fluid and electrolyte balance, especially with persistent vomiting.

Issue: Subject is experiencing diarrhea.

Troubleshooting Steps:

- **Assess Severity:** Grade the diarrhea according to the CTCAE.
- **Rule out Infectious Causes:** If clinically indicated, obtain a stool sample to rule out infectious etiologies.
- **Dose Modification:** For Grade 2 or higher diarrhea, a dose interruption or reduction of ASTX295 may be necessary.
- **Supportive Care:**
 - Initiate loperamide as a first-line anti-diarrheal agent.
 - Encourage increased oral fluid intake to prevent dehydration.
 - Recommend a bland, low-fiber diet.
- **Escalation of Care:** For loperamide-refractory diarrhea, consider consulting a gastroenterologist. While not specifically studied for ASTX295, treatments used for other

targeted therapy-induced diarrhea, such as oral budesonide, may be considered.^[7]

Experimental Protocols

Protocol: Management of ASTX295-Induced Nausea and Vomiting

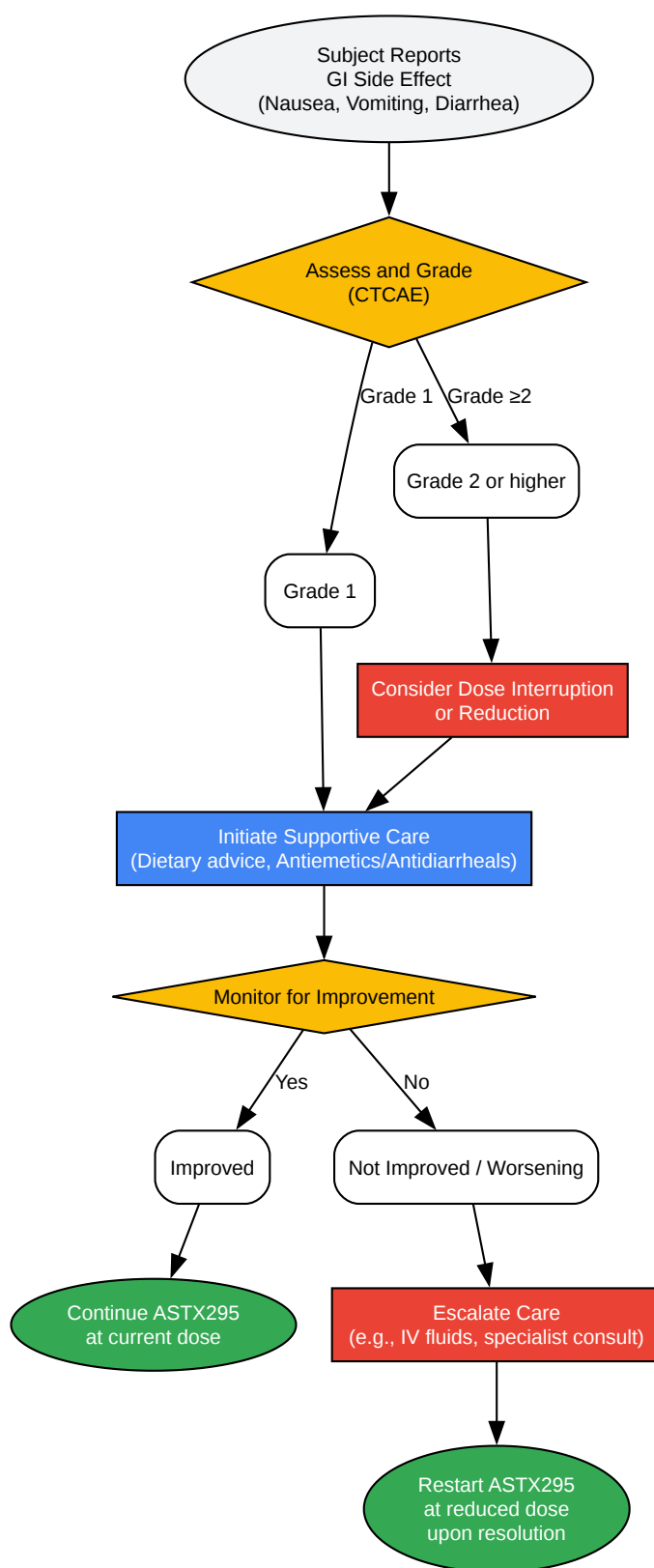
- Prophylaxis (for subjects with a history of treatment-related nausea):
 - Administer a 5-HT₃ receptor antagonist (e.g., ondansetron 8-16 mg orally) 30-60 minutes prior to each dose of ASTX295.
- Treatment of Breakthrough Nausea/Vomiting:
 - Administer a dopamine receptor antagonist (e.g., prochlorperazine 10 mg orally every 6 hours as needed).
 - If vomiting persists, consider intravenous administration of antiemetics and hydration.
- Dose Adjustment:
 - If Grade 2 nausea/vomiting persists for more than 3 days despite optimal antiemetic therapy, consider reducing the dose of ASTX295 to the next lower level.
 - For Grade 3 or 4 nausea/vomiting, hold ASTX295 until resolution to Grade 1 or baseline, then restart at a reduced dose.

Protocol: Management of ASTX295-Induced Diarrhea

- Initial Management (Grade 1-2):
 - Administer loperamide 4 mg orally at the first sign of loose stools, followed by 2 mg every 4 hours or after each loose stool, not to exceed 16 mg per 24 hours.
 - Instruct the subject to maintain a food and fluid diary.
- Management of Persistent/High-Grade Diarrhea (Grade 2 for >48 hours or Grade 3):
 - Hold ASTX295 treatment.

- Continue aggressive loperamide therapy.
- If no improvement within 24-48 hours, consider adding oral budesonide 9 mg once daily.[\[7\]](#)
- Monitor electrolytes and provide intravenous fluids as needed.
- Resumption of Treatment:
 - Once diarrhea resolves to Grade 1 or baseline, ASTX295 may be resumed at a reduced dose level.

Logical Workflow for GI Side Effect Management



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Caption: Workflow for the management of gastrointestinal side effects.

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